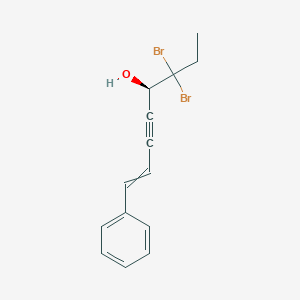
(4R)-3,3-dibromo-8-phenyloct-7-en-5-yn-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R)-3,3-Dibromo-8-phenyloct-7-en-5-yn-4-ol is a complex organic compound characterized by its unique structural features, including the presence of bromine atoms, a phenyl group, and an alkyne functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4R)-3,3-dibromo-8-phenyloct-7-en-5-yn-4-ol typically involves multiple steps, starting from simpler organic molecules. One common approach is the bromination of an alkyne precursor, followed by the introduction of the phenyl group through a palladium-catalyzed coupling reaction. The final step often involves the stereoselective reduction of the intermediate to obtain the desired (4R) configuration.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial to achieve efficient production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the alkyne group, potentially converting it into an alkene or alkane.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as sodium azide or thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkenes or alkanes.
Scientific Research Applications
(4R)-3,3-dibromo-8-phenyloct-7-en-5-yn-4-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which (4R)-3,3-dibromo-8-phenyloct-7-en-5-yn-4-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors The presence of bromine atoms and the alkyne group can facilitate binding to active sites, influencing biological pathways and chemical reactions
Comparison with Similar Compounds
(4R)-4-methylnonan-1-ol: A compound with similar stereochemistry but different functional groups.
(4R,8RS)-4,8-dimethyldecanal: Another compound with a similar carbon backbone but different substituents.
Uniqueness: (4R)-3,3-dibromo-8-phenyloct-7-en-5-yn-4-ol is unique due to the presence of both bromine atoms and a phenyl group, which confer distinct chemical reactivity and potential applications. Its stereochemistry also plays a crucial role in its interactions and effectiveness in various applications.
Properties
CAS No. |
819851-03-1 |
|---|---|
Molecular Formula |
C14H14Br2O |
Molecular Weight |
358.07 g/mol |
IUPAC Name |
(4R)-3,3-dibromo-8-phenyloct-7-en-5-yn-4-ol |
InChI |
InChI=1S/C14H14Br2O/c1-2-14(15,16)13(17)11-7-6-10-12-8-4-3-5-9-12/h3-6,8-10,13,17H,2H2,1H3/t13-/m1/s1 |
InChI Key |
WHVJOZYOYOIIHP-CYBMUJFWSA-N |
Isomeric SMILES |
CCC([C@@H](C#CC=CC1=CC=CC=C1)O)(Br)Br |
Canonical SMILES |
CCC(C(C#CC=CC1=CC=CC=C1)O)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


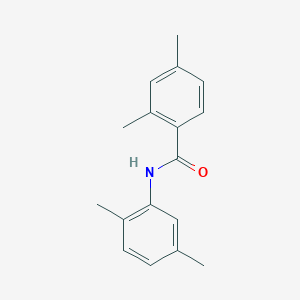
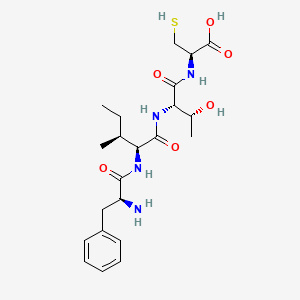
![[2-(Ethenyloxy)hex-4-en-1-yl]benzene](/img/structure/B12526038.png)
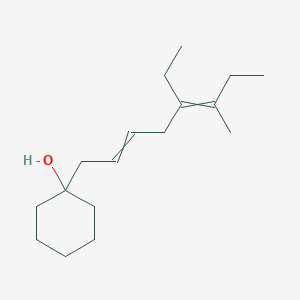
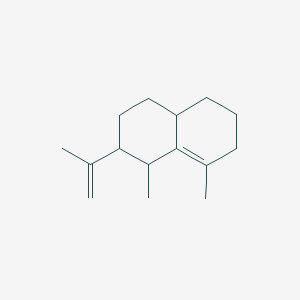
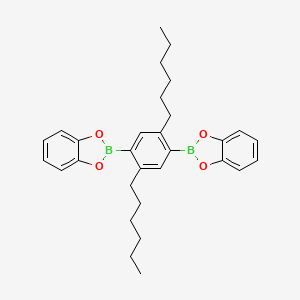
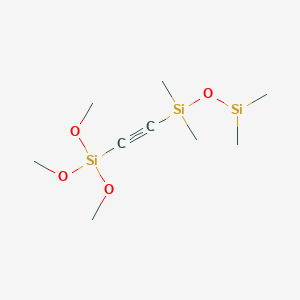
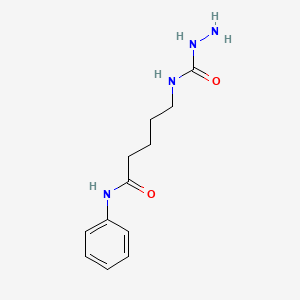
![S-[2-(Dimethylamino)-3-sulfanylpropyl] carbamothioate](/img/structure/B12526069.png)
![Selenocyanic acid, [4-(1,1-dimethylethyl)phenyl]methyl ester](/img/structure/B12526072.png)
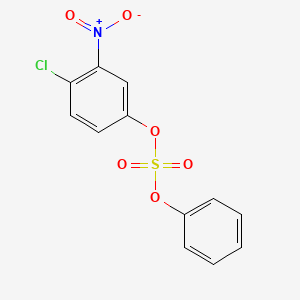

![({3-[2-(Furan-3-yl)ethyl]cyclohex-1-en-1-yl}oxy)(trimethyl)silane](/img/structure/B12526092.png)
![2,2'-(Ethene-1,2-diyl)bis(1,1,3-trimethyl-1H-benzo[e]indol-3-ium) diiodide](/img/structure/B12526103.png)
